Product packaging for 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate(Cat. No.:)

1,3-Dioxoisoindolin-2-yl 4-methylbenzoate

Cat. No.: B13472077
M. Wt: 281.26 g/mol
InChI Key: PQYOFAMZQLJULV-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 4-methylbenzoate (CAS 67695-79-8) is a high-purity organic compound with the molecular formula C16H11NO4. This crystalline solid is a benzoate ester derivative of isoindoline-1,3-dione, rigorously characterized by HPLC (>98% purity), 1H/13C NMR, and mass spectrometry to ensure quality and consistency for advanced research applications . This compound features a reactive 1,3-dioxoisoindolin-2-yl (phthalimido) moiety coupled with a 4-methylbenzoate ester group, making it a versatile building block in medicinal chemistry and organic synthesis . Its bifunctional structure serves as a key intermediate in the synthesis of bioactive molecules. Researchers utilize this phthalimide-benzoate hybrid in the development of novel PROTACs (PROteolysis TArgeting Chimeras) and other targeted protein degraders, leveraging its ability to act as a linker in these complex molecules . The methylbenzoate moiety provides improved solubility for organic reactions while maintaining the phthalimide's versatility in heterocyclic chemistry . Applications extend to peptide mimetic design, photoactive material precursors, protecting group chemistry, and polymer modification studies . Recent studies have also explored the incorporation of similar 1,3-dioxoisoindolin (phthalimide) structures into fluorescent probes for cellular imaging and as core scaffolds in the development of inhibitors for therapeutic targets like DNMT1 . To ensure stability, the product is supplied in amber glass vials under an inert atmosphere and should be stored at 2-8°C in a dry environment . Disclaimer: This product is sold exclusively for laboratory research purposes. It is not intended for commercial use, diagnostic applications, or administration to humans or animals. The buyer assumes all responsibility for compliance with applicable laws and regulations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO4 B13472077 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-methylbenzoate

InChI

InChI=1S/C16H11NO4/c1-10-6-8-11(9-7-10)16(20)21-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3

InChI Key

PQYOFAMZQLJULV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate by mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (CDCl₃) at 400 MHz, reveals distinct signals corresponding to each unique proton environment in the molecule. rsc.org

The spectrum shows a singlet at δ 2.47 ppm, integrating to three protons, which is characteristic of the methyl (CH₃) group on the benzoate (B1203000) ring. rsc.org The aromatic protons of the 4-methylbenzoate moiety appear as a doublet at δ 7.33 ppm (J = 8.0 Hz) and a doublet at δ 8.09 ppm (J = 8.4 Hz). rsc.org The protons on the phthalimide (B116566) group are observed as two multiplets in the downfield region, specifically as a multiplet between δ 7.80-7.82 ppm and a double doublet at δ 7.92 ppm. rsc.org

Interactive Data Table: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
2.47Singlet (s)-3H-CH₃
7.33Doublet (d)8.02HAromatic H (benzoate)
7.80-7.82Multiplet (m)-2HAromatic H (phthalimide)
7.92Double Doublet (dd)J₁ = 3.2, J₂ = 5.62HAromatic H (phthalimide)
8.09Doublet (d)8.42HAromatic H (benzoate)

The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, provides detailed information about the carbon skeleton of the molecule. rsc.org The spectrum displays ten distinct carbon signals, consistent with the compound's structure.

Key signals include the methyl carbon at δ 21.8 ppm. rsc.org The aromatic carbons of the phthalimide and benzoate rings resonate in the typical range of δ 124.0 to 145.0 ppm. rsc.org The two carbonyl carbons of the imide group are observed at δ 162.0 ppm, while the ester carbonyl carbon appears slightly further downfield at δ 162.8 ppm. rsc.org

Interactive Data Table: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
21.8-CH₃
124.0Aromatic CH (phthalimide)
125.8Aromatic C (benzoate)
128.9Aromatic C (phthalimide)
129.5Aromatic CH (benzoate)
130.4Aromatic CH (benzoate)
134.7Aromatic CH (phthalimide)
145.0Aromatic C (benzoate)
162.0Imide C=O
162.8Ester C=O

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental Infrared (IR) spectroscopy data for this compound is not available in the reviewed sources. However, based on its structure, the IR spectrum would be expected to show characteristic absorption bands for its functional groups. Key peaks would include strong carbonyl (C=O) stretching vibrations for the ester and the imide groups, typically in the range of 1680-1780 cm⁻¹. Additionally, C-O stretching for the ester group and C-N stretching for the imide would be anticipated, along with aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) using ESI-TOF (Electrospray Ionization - Time of Flight) analysis confirms the molecular formula of the compound. The calculated mass for the protonated molecule [M+H]⁺, C₁₆H₁₂NO₄, is m/z 282.0766. The experimentally found value is m/z 282.0759, which is in close agreement, validating the elemental composition of this compound. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, which would provide information on its electronic transitions, has not been reported in the available literature. A UV-Vis spectrum would be expected to show absorptions characteristic of the π-π* transitions within the aromatic phthalimide and benzoate systems.

X-ray Crystallography for Solid-State Molecular Architecture

The precise solid-state structure of compounds containing the 1,3-dioxoisoindolin-2-yl moiety linked to a benzoate group has been elucidated through single-crystal X-ray diffraction studies of closely related analogs. These studies provide a foundational understanding of the geometric parameters and packing motifs that govern the crystalline state.

Determination of bond lengths, angles, and torsion angles

Detailed crystallographic analysis of a closely related compound, (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester, offers valuable insights into the expected bond lengths and angles for this compound. The isoindoline-1,3-dione group, the acetamido moiety, and the methyl benzoate group are all found to be planar in this analog. nih.gov

The bond lengths and angles within the isoindoline-1,3-dione core are consistent with those observed in other phthalimide derivatives. For instance, the N-C bond lengths within this group are typically around 1.460 Å and 1.396 Å, and theoretical calculations show negligible deviation from these experimental values. nih.gov The planarity of the phthalimide ring system is a common feature, with a maximum deviation of an atom from the plane being minimal, for example, 0.019 Å for the nitrogen atom in one related structure. researchgate.net

Interactive Table: Selected Bond Lengths for a 1,3-Dioxoisoindolin-2-yl Analog nih.gov

Atom 1 Atom 2 Bond Length (Å)
N C(phthalimide) 1.460
N C(phthalimide) 1.396
C O(carbonyl) 1.205

Interactive Table: Selected Bond Angles for a 1,3-Dioxoisoindolin-2-yl Analog nih.gov

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C N C 110.5
N C O 123.0

Torsion angles are crucial in defining the three-dimensional shape of the molecule. In analogs, the dihedral angle between the phthalimide ring system and an attached benzene ring can vary significantly. For example, in 4-(1,3-Dioxoisoindolin-2-yl)benzaldehyde, this angle is 56.22 (2)°. researchgate.net In another related structure, the dihedral angle between the phthalimide and a hydroxybenzene ring is 64.77 (5)°. researchgate.net For the aforementioned complex ester, the dihedral angle between the isoindoline-1,3-dione group and the methyl benzoate group is 73.27 (3)°. nih.gov

Analysis of intermolecular interactions (e.g., N-H···O bonding, π-π stacking)

The crystal packing of molecules containing the 1,3-dioxoisoindolin-2-yl moiety is often stabilized by a network of weak intermolecular interactions. While the target molecule lacks a traditional N-H bond for classical hydrogen bonding, C-H···O interactions are prevalent. In the crystal structures of related compounds, these weak hydrogen bonds link molecules into chains or more complex assemblies. researchgate.net

Computational and Theoretical Studies on 1,3 Dioxoisoindolin 2 Yl 4 Methylbenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic properties. For molecules like 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate, DFT calculations are employed to determine the most stable conformation and to understand its electronic landscape.

Geometry Optimization and Electronic Structure Analysis

The initial step in DFT analysis is geometry optimization, where the molecule's structure is computationally adjusted to find its lowest energy state (a true minimum on the potential energy surface). This process yields precise predictions of bond lengths, bond angles, and dihedral angles. Studies on analogous isoindole derivatives have shown a strong correlation between DFT-calculated geometries and experimental data obtained from single-crystal X-ray diffraction. For instance, in a related complex molecule, calculated bond lengths for C-N bonds within the isoindole structure showed only negligible deviation from crystallographic measurements.

ParameterPredicted ValueSignificance
C=O Bond Length~1.21 ÅTypical double bond character, site for nucleophilic attack.
N-C (imide) Bond Length~1.40 ÅReflects the strength of the connection within the imide ring.
C-O (ester) Bond Length~1.35 ÅIndicates partial double bond character due to resonance.
Dihedral Angle (Phthalimide-Benzoate)60-90°Determines steric hindrance and electronic communication between rings.

Table 1. Representative optimized geometrical parameters for this compound as predicted by DFT calculations. These values are illustrative and based on typical findings for similar structures.

Prediction of Spectroscopic Parameters

A significant advantage of DFT is its ability to predict spectroscopic data, which can then be compared with experimental results to validate the computational model. DFT calculations can compute vibrational frequencies corresponding to infrared (IR) spectra. For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the carbonyl (C=O) groups in the phthalimide (B116566) ring, the C-O stretching of the ester group, and aromatic C-H stretching. Theoretical calculations on similar molecules have shown good agreement with experimental IR spectra, particularly for characteristic functional group vibrations like the C=O stretch.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. This allows for a direct comparison with experimental ¹H and ¹³C NMR spectra, aiding in the assignment of specific signals to the various protons and carbons in the molecule.

Vibrational ModeExperimental Frequency (cm⁻¹) (Analogous Compounds)Calculated Frequency (cm⁻¹)
C=O Asymmetric Stretch~1770~1775
C=O Symmetric Stretch~1710~1715
C-O Ester Stretch~1270~1275
Aromatic C-H Stretch3050-31003060-3110

Table 2. Illustrative comparison of experimental (from related compounds) and DFT-calculated vibrational frequencies for key functional groups in this compound.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are at the "frontier" of electron occupation and are central to how a molecule interacts with other chemical species.

HOMO and LUMO energy levels and spatial distribution

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, DFT calculations would reveal the specific energies and spatial distributions of these orbitals. Based on the electronic nature of its constituent parts, the HOMO is expected to be primarily localized on the electron-rich 4-methylbenzoate ring, which contains the electron-donating methyl group. Conversely, the LUMO is anticipated to be distributed over the electron-deficient 1,3-dioxoisoindoline (phthalimide) moiety, known for its electron-accepting character. This separation of frontier orbitals is a common feature in donor-acceptor type molecules.

ParameterCalculated Value (eV)Significance
E(HOMO)-6.5 to -7.5Energy of the highest occupied molecular orbital; relates to ionization potential.
E(LUMO)-1.5 to -2.5Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
ΔE (HOMO-LUMO Gap)~4.0 to 5.0Indicator of chemical stability and reactivity. A larger gap implies greater stability.

Table 3. Typical calculated Frontier Molecular Orbital energies for this compound. The values are illustrative, based on data for similar aromatic imide and ester compounds.

Insights into reactivity and reaction pathways

The spatial distribution of the HOMO and LUMO provides a roadmap for chemical reactivity. The regions of the molecule where the HOMO is concentrated are the most likely sites for electrophilic attack, as this is where the molecule's most available electrons reside. For this compound, this would be the 4-methylbenzoate ring.

In contrast, the areas where the LUMO is

Intermolecular Interaction Analysis

Non-covalent interaction (NCI) analysis

Specific non-covalent interaction (NCI) analysis for this compound has not been reported in the scientific literature. NCI analysis is a computational method used to visualize and understand weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, which are fundamental to molecular recognition and crystal engineering. An NCI study on this compound would identify the regions of attractive and repulsive forces within the molecule and between adjacent molecules, providing a deeper understanding of its supramolecular chemistry.

Conformational Landscape Exploration

A detailed exploration of the conformational landscape of this compound is not available in the current body of scientific literature. Conformational analysis is essential for understanding the flexibility of a molecule and identifying its low-energy conformations, which in turn influence its physical properties and biological activity. Such a study would typically involve systematic or stochastic searches of the potential energy surface to locate all stable conformers and the energy barriers for their interconversion.

Applications in Advanced Organic Synthesis

1,3-Dioxoisoindolin-2-yl 4-methylbenzoate as a Key Intermediate

The 1,3-dioxoisoindoline moiety, also known as phthalimide (B116566), is widely recognized in synthetic organic chemistry for its multifunctional utility. mdpi.com It often serves as a crucial building block or intermediate in the synthesis of a wide array of more complex molecular structures. This is largely due to its role as an amine synthon, which provides an efficient pathway to primary amines, a fundamental functional group in pharmaceuticals, agrochemicals, and materials science. mdpi.com

The isoindolinone core is integral to the synthesis of diverse heterocyclic systems. Its robust structure and reactive potential make it a valuable starting point for molecules with significant biological activity. For instance, the scaffold is the basis for developing novel isoindolone ureas that have shown selective in vitro potency against Trypanosoma brucei rhodesiense, the parasite responsible for African sleeping sickness. nih.gov Research has also demonstrated the synthesis of thiazolidine derivatives by coupling N-(ω-bromoalkyl)-1,8-naphthalimide with 2-aryl-thiazolidin-4-carboxylic acids, showcasing the utility of related imide structures in creating complex, multi-ring heterocyclic compounds. derpharmachemica.com The indolizine scaffold, another important nitrogen-containing heterocycle, has also been the subject of extensive synthetic exploration, highlighting the broad interest in such structures in medicinal chemistry. researchgate.net

The planar and rigid nature of the isoindoline ring system makes it an excellent component for constructing fused ring systems. The synthesis of 4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide results in a V-shaped molecule where the isoindoline ring system is nearly perpendicular to the benzene ring. nih.gov This defined spatial arrangement is a key feature in the design of larger, more complex architectures. The development of an efficient, one-pot, metal-free method to synthesize novel isoindolinone derivatives from 2-benzoylbenzoic acid further underscores the scaffold's importance in building fused systems with potential pharmaceutical applications, such as carbonic anhydrase inhibitors. nih.gov

Contributions to Supramolecular Chemistry Research

Supramolecular chemistry focuses on the assembly of molecules into complex, functional structures through non-covalent interactions. The isoindolinone scaffold is particularly useful in this field due to its structural features that facilitate predictable intermolecular interactions.

Molecular recognition is the selective interaction between molecules based on complementary shapes, sizes, and chemical functionalities. The isoindolinone structure contains key features for this purpose. For example, the dicarboximide group acts as a hydrogen-bond acceptor. nih.gov In the crystal structure of 4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide, the molecule forms inversion dimers through pairwise N—H⋯O hydrogen bonds, demonstrating a clear recognition pattern. nih.gov These predictable interactions are fundamental to designing molecular receptors and sensors.

The principles of molecular recognition guide the spontaneous self-assembly of molecules into well-defined, larger structures. The isoindolinone scaffold facilitates the creation of such architectures through various non-covalent forces. The crystal packing of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate is driven by its aromatic interactions. nih.gov In another example, dimers of 4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide further associate into corrugated ribbons through a combination of N—H⋯O and C—H⋯O hydrogen bonds. nih.gov This ability to form hierarchical structures is a hallmark of supramolecular chemistry, enabling the construction of new materials with tailored properties.

Table 1: Examples of Isoindolinone-Based Compounds in Supramolecular Assembly

Compound NameKey Structural Feature(s)Observed Supramolecular Interaction(s)Resulting Architecture
4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamideIsoindoline ring system, Sulfonamide groupN—H⋯O and C—H⋯O hydrogen bonds nih.govInversion dimers, Corrugated ribbons nih.gov
rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoatePhthalimide group, Phenyl ringsAromatic interactions nih.govCrystal packing driven by aromatic stacking nih.gov

Development of Novel Reagents and Catalysts from Isoindolinone Scaffolds

The inherent reactivity and structural stability of the isoindolinone scaffold make it a promising platform for developing new reagents and catalysts. nih.govnih.gov Its drug-like features have inspired research into its potential as a core structure for novel therapeutic agents. nih.gov Studies have identified the isoindolone ring as a viable scaffold for creating agents against Trypanosoma brucei rhodesiense, with efforts focused on exploring structure-activity relationships through various substitutions on the aromatic ring. nih.gov Furthermore, the development of efficient, metal-free synthetic methods for isoindolinone derivatives opens avenues for creating environmentally friendly catalysts and reagents for broader applications in pharmaceutical and industrial settings. nih.gov

Future Research Directions and Outlook in Academic Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of N-substituted phthalimides is a mature field, yet there remains scope for innovation, particularly in the development of greener and more efficient methods for creating N-acyloxyphthalimides like 1,3-Dioxoisoindolin-2-yl 4-methylbenzoate. rsc.orgresearchgate.net

Future research could focus on:

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. nih.gov Research into the direct, light-mediated coupling of N-hydroxyphthalimide with 4-methylbenzoic acid or its derivatives could offer a milder and more selective synthetic route compared to traditional condensation methods. nih.govresearchgate.net These reactions often proceed at room temperature, reducing energy consumption and minimizing side reactions. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based process for the synthesis of this compound could enable rapid optimization of reaction conditions and facilitate larger-scale production for further studies.

Enzymatic Synthesis: Biocatalysis is a growing area of interest for sustainable chemistry. Investigating the use of enzymes, such as lipases, to catalyze the esterification of N-hydroxyphthalimide with 4-methylbenzoic acid could provide a highly selective and environmentally friendly synthetic pathway.

A comparison of potential synthetic methodologies is presented in Table 1.

Synthesis MethodPotential AdvantagesPotential Challenges
Traditional Condensation Well-established, reliable for small-scale synthesis.Often requires harsh conditions (high temperatures, dehydrating agents).
Carbodiimide Coupling Mild reaction conditions, good yields. escholarship.orgCarbodiimide reagents can be expensive and produce urea (B33335) byproducts that require removal. nih.gov
Acid Chloride Route Effective for sterically demanding substrates. nih.govRequires preparation of the acid chloride, which adds a synthetic step.
Visible-Light Photocatalysis Mild conditions, high selectivity, potential for novel reactivity. nih.govresearchgate.netRequires screening of photocatalysts and optimization of light source and reaction setup.
Flow Chemistry Enhanced safety, scalability, and process control.Initial setup costs can be high.
Biocatalysis High selectivity, environmentally friendly, mild conditions.Enzyme stability and activity can be challenging to optimize.

Advanced Computational Modeling for Reactivity Prediction

Computational chemistry offers a powerful lens through which to predict and understand the reactivity of molecules like this compound. mdpi.com Future computational studies could provide valuable insights into its electronic structure, stability, and potential reaction pathways.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and bond dissociation energies. This information is crucial for predicting its reactivity in various chemical transformations. For instance, understanding the N-O bond strength is key to its potential use as a radical precursor. digitellinc.com

Reaction Mechanism Simulation: Computational modeling can elucidate the mechanisms of potential reactions involving this compound. For example, simulating the photocatalytic activation and subsequent radical generation could help in designing more efficient catalytic systems. mdpi.com

Predicting Spectroscopic Properties: Advanced computational methods can predict spectroscopic data such as NMR and IR spectra. researchgate.net These predictions can aid in the characterization of the compound and its reaction products.

Integration into Materials Science Research (e.g., polymers, functional materials)

The phthalimide (B116566) moiety is a known building block for high-performance polymers and functional organic materials due to its rigidity, thermal stability, and electrochemical properties. rsc.orgmdpi.com The unique structure of this compound makes it an interesting candidate for materials science applications.

Future research could explore:

Polymer Synthesis: The compound could be investigated as a monomer or a functional additive in polymerization reactions. For example, polymers incorporating this moiety might exhibit interesting thermal, mechanical, or optical properties. Phthalimide-based polymers are known for their application in organic electronics. rsc.org

Organic Electronics: The electron-deficient nature of the phthalimide core suggests potential applications in organic electronics, such as in the development of n-type semiconductors for organic field-effect transistors (OFETs) or as electron-accepting materials in organic photovoltaics (OPVs). rsc.org

Electrochromic Materials: Phthalimide derivatives have been investigated as components of electrochromic materials, which change color upon the application of an electrical potential. mdpi.com The specific substitution pattern of this compound could lead to novel electrochromic properties.

Development of Phthalimide-Based Scaffolds for Specialized Chemical Transformations

The phthalimide group is a versatile scaffold in organic synthesis, famously used in the Gabriel synthesis of primary amines. organic-chemistry.org The N-acyloxyphthalimide functionality of this compound opens up possibilities for its use as a reagent or catalyst in specialized chemical transformations.

Promising areas of investigation include:

Radical Chemistry: N-acyloxyphthalimides are excellent precursors for generating carbon-centered radicals upon reduction or photolysis. nih.govdigitellinc.com Future research could explore the use of this compound to generate 4-methylbenzoyl radicals for applications in C-C bond formation and other radical-mediated transformations.

Catalyst Development: The phthalimide scaffold can be functionalized to create novel catalysts. researchgate.net For instance, derivatives of this compound could be designed to act as organocatalysts for various organic reactions.

Bioconjugation: The reactivity of the N-O bond could be harnessed for bioconjugation applications, allowing for the attachment of the 4-methylbenzoyl group to biomolecules under mild conditions.

The diverse research avenues outlined above highlight the potential of this compound as a valuable compound for future academic and industrial research. Its unique combination of a reactive N-acyloxyphthalimide group and a functionalized aromatic ring provides a rich platform for innovation in synthesis, materials science, and catalysis.

Q & A

Q. What are the most efficient synthetic routes for 1,3-dioxoisoindolin-2-yl 4-methylbenzoate, and how can purity be optimized?

The compound is typically synthesized via condensation reactions. A common method involves reacting phthalic anhydride with 4-methylbenzamide derivatives under reflux in ethanol, followed by oxidation with H₂O₂ to stabilize the isoindolinone ring . Purity (>95%) is achieved through recrystallization in ethanol or acetonitrile, monitored by thin-layer chromatography (TLC) and confirmed by ¹H-NMR (δ 7.8–8.2 ppm for aromatic protons) .

Q. How is the structural integrity of this compound validated in academic research?

X-ray crystallography is the gold standard. For example, single-crystal analysis reveals bond lengths (C=O: 1.209–1.208 Å) and dihedral angles (119.84° for the isoindolinone ring), confirming planar geometry . Complementary techniques include FT-IR (C=O stretch at ~1770 cm⁻¹) and mass spectrometry (m/z 295.3 [M+H]⁺) .

Q. What solvents and conditions are optimal for handling this compound in laboratory settings?

The compound is stable in aprotic solvents (e.g., DMF, DMSO) at room temperature but hydrolyzes in aqueous acidic/basic conditions. Storage recommendations: desiccated at –20°C under inert gas (N₂/Ar) to prevent moisture absorption and dimerization .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model electron density distribution, predicting nucleophilic attack sites (e.g., carbonyl groups at C1 and C3). Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., H-bonding: 12–15% contribution) . These insights guide derivatization strategies for targeted functionalization .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Discrepancies between XRD (rigid planar structure) and solution-phase NMR (apparent flexibility) are addressed via variable-temperature NMR. For example, coalescence experiments at 400 MHz reveal restricted rotation (ΔG‡ ≈ 65 kJ/mol) in the solid state . Molecular dynamics simulations (AMBER force field) can further reconcile these differences .

Q. How can the compound’s derivatization be optimized for bioactivity studies?

Substituent effects are systematically tested using Suzuki-Miyaura coupling (e.g., introducing aryl boronic acids at the 4-methyl position) . Reaction yields are maximized under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O (3:1) at 80°C, monitored by LC-MS .

Methodological Considerations

Q. What experimental designs mitigate side reactions during synthesis?

A factorial design (DoE) identifies critical parameters:

FactorOptimal RangeImpact on Yield
Temp.70–80°C+25% yield
H₂O₂1.2 equiv–15% byproducts
SolventEthanol+10% purity
Excess phthalic anhydride (1.5 equiv) suppresses dimerization, while slow H₂O₂ addition minimizes overoxidation .

Q. How are stability studies conducted for long-term storage?

Accelerated stability testing (40°C/75% RH, 6 months) with HPLC tracking (95% purity threshold) identifies degradation products (e.g., hydrolyzed benzoic acid derivatives). Lyophilization with trehalose (1:1 w/w) extends shelf life to >24 months .

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